![molecular formula C24H19FN4O4S B2968367 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-59-9](/img/structure/B2968367.png)
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a quinoline, a sulfonyl group, an oxadiazole, and a benzamide .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinoline and benzamide groups are aromatic, while the oxadiazole ring is a heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively non-polar, while the sulfonyl group could introduce some polarity .Scientific Research Applications
Antimicrobial Activity
- Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for antimicrobial activity. These compounds showed good to moderate activity against a variety of microorganisms, highlighting the potential of quinoline-based compounds in developing new antimicrobial agents (Özyanik et al., 2012).
Anticancer Activity
- Novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and screened for their antibacterial and antifungal activities, showcasing the therapeutic potential of quinazolinone derivatives in treating infectious diseases and their potential exploration in cancer research (Mohamed et al., 2010).
Antiviral Applications
- Research has led to the design and synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, evaluated for antiviral activity against a range of viruses. This work contributes to the search for new antiviral compounds with potential applications in treating diseases caused by respiratory and biodefense viruses (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
- Synthesis and evaluation of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring demonstrated significant analgesic and anti-inflammatory activities. These findings underscore the potential of integrating oxadiazole and quinazolinone motifs for developing new therapeutic agents (Dewangan et al., 2016).
Antioxidant and Antitumor Activities
- The synthesis of novel 1,3,4-oxadiazole derivatives and their evaluation for antioxidant and antitumor activities have been explored. This research indicates the promise of oxadiazole derivatives in the development of new treatments for cancer and oxidative stress-related diseases (Fadda et al., 2011).
Mechanism of Action
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O4S/c25-19-11-7-18(8-12-19)23-27-28-24(33-23)26-22(30)17-9-13-20(14-10-17)34(31,32)29-15-3-5-16-4-1-2-6-21(16)29/h1-2,4,6-14H,3,5,15H2,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBGRVLYYFOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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